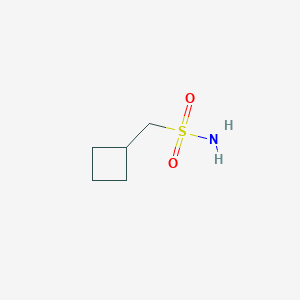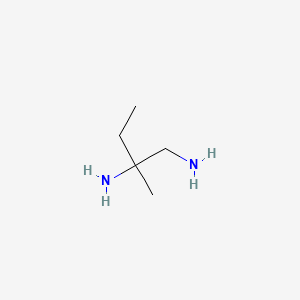
2-Methylbutane-1,2-diamine
説明
2-Methylbutane-1,2-diamine is a salt analog of 2-Methylbutane-1,2-diamine (CAS# 44513-48-6), which can be used in the synthesis and characterization of polyacrylamides . It has a molecular weight of 102.17 and a molecular formula of C5H14N2 .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 2-Methylbutane-1,2-diamine, can be achieved through various methods. One efficient method involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another approach involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .
Molecular Structure Analysis
The molecular structure of 2-Methylbutane-1,2-diamine can be represented by the InChI code: 1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 .
Physical And Chemical Properties Analysis
2-Methylbutane-1,2-diamine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Carbon Dioxide Absorption
Research on 2-Methylbutane-1,2-diamine, specifically in its form as 1,5-diamino-2-methylpentane (DAMP), has explored its use in carbon dioxide absorption. Azhgan et al. (2016) focused on the absorption and desorption properties of DAMP, finding it effective in carbon dioxide capture when used in an aqueous solution. This study highlighted DAMP's potential in reducing solvent loss during the CO2 removal process, making it a more efficient option compared to traditional amines like MEA and MDEA (Azhgan, Farsi, & Eslamloueyan, 2016).
Combustion and Biofuel Research
Park et al. (2015) conducted a comprehensive study on 2-methylbutanol, a closely related compound to 2-Methylbutane-1,2-diamine, focusing on its application in combustion and biofuels. The research provided new experimental data on ignition delay times and laminar flame speeds, contributing to the understanding of biofuels' combustion characteristics and potential as alternative fuels (Park et al., 2015).
Synthetic Chemistry and Pharmaceutical Research
Dullin et al. (2006) synthesized a series of enantiomerically pure platinum(II) complexes using 1,2-diamino-1-(4-fluorophenyl)-3-methylbutane, closely related to 2-Methylbutane-1,2-diamine. These complexes were tested for cytotoxicity, highlighting their potential in pharmaceutical applications, particularly in cancer research (Dullin, Dufrasne, Gelbcke, & Gust, 2006).
Aromatics in Food Production
Research on the biosynthesis of 2-methylbutyl esters, closely related to 2-Methylbutane-1,2-diamine, by Rowan et al. (1996) revealed key insights into the production of fruit aroma, particularly in apples. This study underscores the importance of understanding the chemical underpinnings of flavor and aroma in food production (Rowan, Lane, Allen, Fielder, & Hunt, 1996).
Safety and Hazards
作用機序
Target of Action
2-Methylbutane-1,2-diamine, also known as a diamine, is a type of amine that contains two amino groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom Amines in general are known to interact with various biological targets, including proteins and nucleic acids, playing crucial roles in many biological processes .
Mode of Action
One such reaction is the bimolecular elimination mechanism (E2), where the reaction rate depends on the concentration of both the substrate and base . In this reaction, the base attacks a β-hydrogen on β-carbon, forming a bond and leading to the formation of a double bond and the departure of a leaving group . This mechanism might be relevant to the action of 2-Methylbutane-1,2-diamine, given its structural similarity to the substrates involved in E2 reactions.
Biochemical Pathways
Amines are known to be involved in a wide range of biological mechanisms, such as dna replication, rna transcription, protein synthesis, and post-translational modification . These processes regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Amines, including diamines, are known to interact with various biological targets, influencing a wide range of biological processes . The effects of these interactions would depend on the specific targets and the nature of the interactions.
Action Environment
For instance, the E2 reaction, which might be relevant to the action of 2-Methylbutane-1,2-diamine, is known to be influenced by the concentration of the substrate and base .
特性
IUPAC Name |
2-methylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUURUZMXPDLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



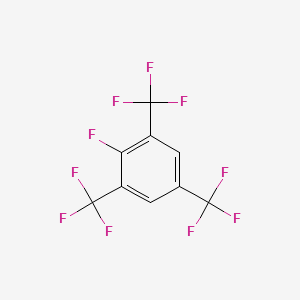
![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3267151.png)
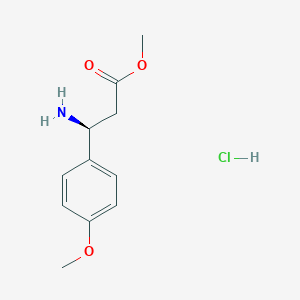
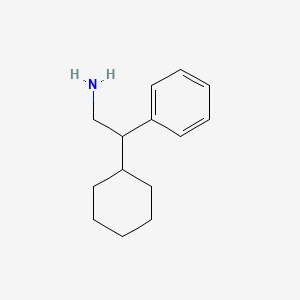
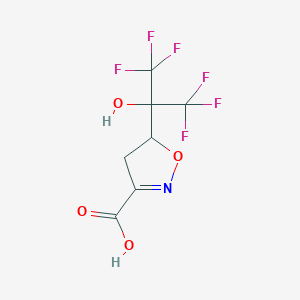
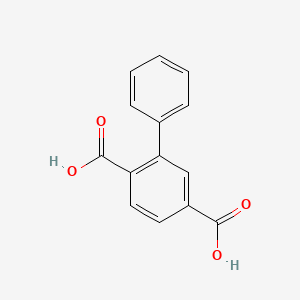
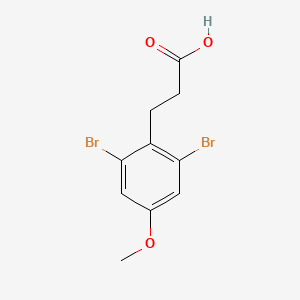
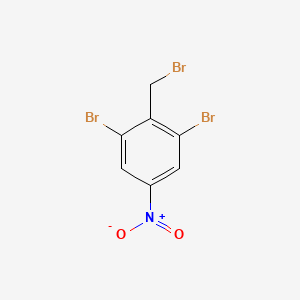
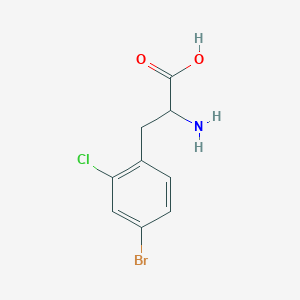
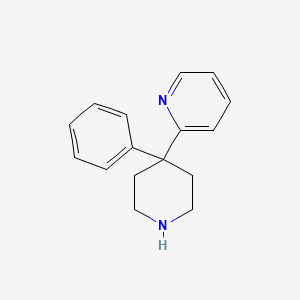
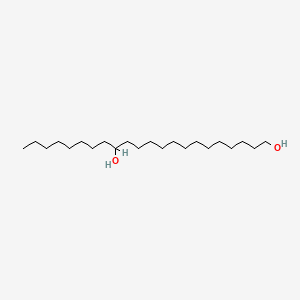
![6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B3267238.png)
![Benzo[b]thiophene, 6-bromo-2-chloro-](/img/structure/B3267243.png)
